molecular formula C21H33N5O10S B608477 L-Aspoxicillin trihydrate CAS No. 63358-51-0

L-Aspoxicillin trihydrate

Cat. No. B608477
CAS RN: 63358-51-0
M. Wt: 547.58
InChI Key: PHVWVLKMCNQOTH-QPXMJODCSA-N
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Description

L-Aspoxicillin trihydrate is a bioactive chemical.

Scientific Research Applications

Improved Synthesis

  • A study by Zou Qiao-gen (2009) discussed an optimized synthetic route for aspoxicillin, utilizing D-aspartic acid and amoxicillin trihydrate. This process has benefits like mild reaction conditions and low cost, making it scalable and efficient for synthesis (Zou Qiao-gen, 2009).

Antibacterial Activity and Postantibiotic Effects

  • Research by Oshida et al. (1990) showed that aspoxicillin induces postantibiotic effects against Staphylococcus aureus in vitro and in vivo, suggesting its potential in treating infections due to its prolonged effect even at sub-minimal inhibitory concentrations (Oshida et al., 1990).

Preparation of Raw Materials for Antibiotics

  • Yoshioka et al. (1989) developed a method for preparing D-aspartic acid β-methyl ester, a key material for aspoxicillin. This method involves optical resolution, epimerization, and asymmetric transformation, contributing to efficient antibiotic production (Yoshioka et al., 1989).

Applications in Oral Surgery

  • A study by Mizuno et al. (1985) explored the use of Aspoxicillin in oral surgery. It demonstrated effectiveness against clinical isolates from oral infection cases and showed promise in the treatment of infections in this field (Mizuno et al., 1985).

Effect on Anaerobic Bacteria

  • Research by Ueno et al. (1985) highlighted aspoxicillin's broad spectrum of activity against anaerobic bacteria, including Bacteroides fragilis, a clinically significant anaerobe. This indicates its potential in treating complex infections involving anaerobic pathogens (Ueno et al., 1985).

Pharmacokinetics and Urinary Excretion

  • Geyer et al. (1988) and Arakawa et al. (1988) studied the pharmacokinetics of aspoxicillin in individuals with normal and impaired renal function and its urinary excretion after consecutive administration. These studies are crucial for understanding the drug's behavior in different physiological conditions (Geyer et al., 1988); (Arakawa et al., 1988).

properties

CAS RN

63358-51-0

Product Name

L-Aspoxicillin trihydrate

Molecular Formula

C21H33N5O10S

Molecular Weight

547.58

IUPAC Name

(5R,6R)-6-((S)-4-amino-N-((R)-2-amino-1-(4-hydroxyphenyl)-2-oxoethyl)-2-(methylamino)-4-oxobutanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate

InChI

InChI=1S/C21H27N5O7S.3H2O/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25(17(30)11(24-3)8-12(22)28)13(16(23)29)9-4-6-10(27)7-5-9;;;/h4-7,11,13-15,19,24,27H,8H2,1-3H3,(H2,22,28)(H2,23,29)(H,32,33);3*1H2/t11-,13+,14+,15?,19+;;;/m0.../s1

InChI Key

PHVWVLKMCNQOTH-QPXMJODCSA-N

SMILES

O=C(N)[C@@H](C1=CC=C(O)C=C1)N(C([C@H](CC(N)=O)NC)=O)[C@H]2[C@@]3([H])SC(C)(C)C(C(O)=O)N3C2=O.[H]O[H].[H]O[H].[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-Aspoxicillin trihydrate;  ASPC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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